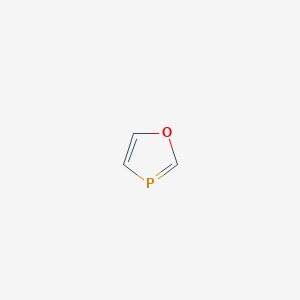

1,3-Oxaphosphole

Description

Structure

3D Structure

Properties

CAS No. |

21829-74-3 |

|---|---|

Molecular Formula |

C3H3OP |

Molecular Weight |

86.03 g/mol |

IUPAC Name |

1,3-oxaphosphole |

InChI |

InChI=1S/C3H3OP/c1-2-5-3-4-1/h1-3H |

InChI Key |

GWJVCRCLPHANKM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CP=CO1 |

Origin of Product |

United States |

Preparation Methods

Phospha-Wittig-Horner Reaction with Ketones

The Phospha-Wittig-Horner (pWH) reaction is a cornerstone in the synthesis of 1,3-oxaphospholes. As demonstrated by Arkhypchuk et al., pWH reagents such as tungsten-coordinated phosphinodiphosphonates react with ketones under mild conditions to form oxaphospholes. For example, treating acetone with a pWH reagent at room temperature yields 1,3-oxaphosphole derivatives. The reaction proceeds via a nucleophilic attack of the phosphorus center on the carbonyl carbon, followed by cyclization (Fig. 1).

A critical factor is the reaction medium: acidic conditions (e.g., silica gel) favor exclusive formation of 1,3-oxaphosphole 38 over competing products. Mechanistic studies using in situ FTIR spectroscopy revealed that the cyclization step is rate-determining, with activation energies ranging from 60–80 kJ/mol depending on substituents.

Key Data:

- Yield: 65–78% (varies with ketone substrate)

- Conditions: Room temperature, toluene, 12–24 hours

- Catalyst: None required (spontaneous cyclization)

Rhodium-Catalyzed Cycloaddition of α-Diazo-β-Dicarbonyl Compounds

Rhodium(II) acetate-catalyzed reactions between α-diazo-β-dicarbonyl compounds and tert-butylphosphaacetylene provide a direct route to 1,3-oxaphospholes. For instance, cyclic α-diazo-β-diketone 7a reacts with phosphaacetylene 2 under Rh₂(OAc)₄ catalysis (2 mol%) to form 1,3-oxaphosphole 8a in 72% yield (Table 1). Nitrogen gas is eliminated during the process, and the reaction tolerates electron-withdrawing and donating groups on the dicarbonyl component.

Mechanism:

- Rhodium carbene formation from the diazo compound.

- [2+2] Cycloaddition with phosphaacetylene.

- Ring expansion to form the oxaphosphole.

Table 1: Selected Examples of Rh-Catalyzed Syntheses

| Substrate | Product | Yield (%) |

|---|---|---|

| 7a (R = Me) | 8a | 72 |

| 7b (R = Ph) | 8b | 68 |

| 7c (R = OMe) | 8c | 65 |

Michaelis-Arbuzov Phosphorylation and Cyclization

This two-step method involves:

- Michaelis-Arbuzov phosphorylation of P,P-dichlorophosphines with trialkyl phosphites to form phosphinodiphosphonates.

- Coordination and hydrolysis to generate reactive intermediates that cyclize into 1,3-oxaphospholes.

For example, P,P-dichlorophenylphosphine reacts with trimethyl phosphite in THF at 0°C, followed by coordination to W(CO)₅. Hydrolysis with aqueous HCl induces cyclization, yielding 1,3-oxaphosphole in 58% overall yield. The tungsten coordination stabilizes the intermediate, preventing undesired side reactions.

Advantages:

- Scalable to gram quantities.

- Tunable electronic properties via phosphine substituents.

Catalytic Asymmetric Synthesis Using P-Chiral Ligands

P-Chiral ligands like WingPhos (derived from 2,3-dihydrobenzo[d]oxaphosphole) enable enantioselective syntheses of oxaphosphole-containing compounds. For instance, Pd/WingPhos catalyzes the cycloaddition of 1,3-enynes with pronucleophiles to form spirocyclic oxaphospholes with >99% enantiomeric excess (ee). This method highlights the role of oxaphosphole motifs in asymmetric catalysis.

Key Features:

- Turnover Number (TON): Up to 10,000 for hydrogenation reactions.

- Applications: Synthesis of chiral amines, alcohols, and amino acids.

Anionic Phospha-Fries Rearrangement

The anionic phospha-Fries rearrangement converts phosphate esters into phosphonate derivatives, which are precursors to 1,3-oxaphospholes. For example, tetraethyl diphosphate 1a undergoes rearrangement at −78°C using n-BuLi, yielding bis(phosphonate) 1b . Subsequent reduction with LiAlH₄ and acid-mediated cyclization produces 2,3-dihydrobenzo[d]oxaphosphole derivatives in 87% yield.

Experimental Insights:

- Temperature Sensitivity: Rearrangement fails above −50°C due to intermediate decomposition.

- Solvent: THF is optimal for stabilizing lithiated intermediates.

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Starting Materials | Catalyst | Yield (%) | Complexity |

|---|---|---|---|---|

| pWH Reaction | Ketones, pWH reagents | None | 65–78 | Moderate |

| Rh-Catalyzed | Diazo compounds, phosphaacetylene | Rh₂(OAc)₄ | 65–72 | High |

| Michaelis-Arbuzov | PCl₂ compounds, phosphites | W(CO)₅ | 58 | High |

| Asymmetric Catalysis | 1,3-Enynes, pronucleophiles | Pd/WingPhos | 70–90 | Very High |

| Phospha-Fries | Phosphate esters | n-BuLi | 87 | Moderate |

Chemical Reactions Analysis

Types of Reactions

1,3-Oxaphosphole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert oxaphosphole derivatives into different phosphorus-containing compounds.

Substitution: The compound can participate in substitution reactions, where one of its atoms is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in the reactions of 1,3-oxaphosphole include triphenylphosphine, acetylenic compounds, ketones, and hydrogen peroxide. Reaction conditions typically involve mild temperatures and the use of catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from the reactions of 1,3-oxaphosphole include phosphine oxides, substituted oxaphospholes, and various phosphorus-containing heterocycles .

Scientific Research Applications

The applications of 1,3-oxaphosphole and its derivatives span a range of scientific research areas, including asymmetric synthesis, organic synthesis, and material science. These compounds are used as ligands in catalysis, building blocks for complex molecules, and as potential therapeutic agents .

Scientific Research Applications

Asymmetric Hydrogenation P-chiral phosphine ligands, a class of compounds related to oxaphospholes, have applications in catalytic asymmetric synthesis . Rhodium complexes containing these ligands have demonstrated high enantioselectivity in the hydrogenation of substrates like methyl (Z)-α-acetamidocinnamate (MAC) . For instance, complexes with ortho-alkyl substituents have achieved enantioselectivities exceeding that of DIPAMP (Diphosphine) in Rh-catalyzed asymmetric hydrogenation .

Cycloetherification 1,3-Oxaphospholes are used in metal-free cycloetherification reactions to synthesize substituted benzofuran-3(2H)-ones and dihydrobenzo[d][1,3]oxaphosphole 3-oxides . These reactions proceed with high yield and enantiomeric purity under optimized conditions, using N-nitrosoamine and a strong base . Steric hindrance around the phosphorus atom can modulate the outcome of these reactions .

Synthesis of Boranophosphates Boranophosphates, which are structurally similar to phosphates, have utility in biochemical investigations and as carriers of 10B in boron neutron capture therapy for cancer treatment . Dimethyl boranophosphate monopotassium salt and tetramethyl boranopyrophosphate can be synthesized from the borane adduct of trimethylphosphite, providing routes to various boranophosphate derivatives .

Ligands in Regioselective Reactions Monophosphine ligands based on the 2,3-dihydrobenzo[d][1,3]oxaphosphole motif and bidentate ligands like Ph-Phox are used in regioselective reactions involving alkynes .

Synthesis of Rotationally Flexible BisBOPs Rotationally flexible bisBOPs (bis(2,2'-biphenyldiyl)phosphonates) are synthesized using precursors like 2,2'-biphenol . The synthesis involves multiple steps, including reaction with diethyl chlorophosphate, anionic phospha-Fries rearrangement, and reduction with lithium aluminum hydride .

Reactions of Phosphine-Boranes Phosphine-boranes, including secondary ones with a P–H bond, are stable in air and do not readily decompose in the presence of acid or base . The boranato group of phosphine–boranes can be converted into oxygen or sulfur atoms with retention or inversion of configuration, providing access to phosphine oxides and sulfides .

Synthesis of O-ethyl-N-butylphenylphosphonamidates O-ethyl-N-butylphenylphosphonamidates with benzyl ether substituents at the ortho position can be synthesized and undergo butyllithium-induced cyclisation .

Asymmetric Hydrogenation with Rh-DIPAMP Complex

In the Rh-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC), complexes with ortho-alkyl substituents afforded enantioselectivities exceeding that of DIPAMP . For example, complex 23b bearing an o-ethylphenyl group provided high enantioselectivity (97%), comparable to that (96%) of [Rh(( S, S)-DIPAMP)(cod)]BF4 . Complexes 23c and 23d with larger ortho-alkyl substituents achieved almost perfect enantioselectivities (>99%), surpassing that of DIPAMP .

Metal-Free Cycloetherification

P-stereogenic dihydrobenzooxaphosphole 3-oxides 6 can be prepared in good yield and high enantiomeric purity using metal-free cycloetherification . The reaction of compound 4 with N-nitrosoamine 1 in the presence of LDA and HMPA at −78 °C affords 5 in high yield and enantiomeric purity . The use of neat TFA at 70 °C for 3 h provides 6 with high enantiomeric integrity, while the use of TfOH in cyclohexane at room temperature may afford 6 with lower enantiomeric purity .

Synthesis of 2,2'-Diphenyl-7,7'-bibenzo[d][1,3]benzoxaphosphole

Mechanism of Action

The mechanism of action of 1,3-oxaphosphole involves its ability to interact with various molecular targets and pathways. For example, it can catalyze the oxygenation of triphenylphosphine to triphenylphosphine oxide through a radical pathway, forming organic hydroperoxide as an intermediate . This mechanism is similar to that of flavin organic co-factors, which are known for their role in biological oxidation reactions.

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Structural and Electronic Comparison of 1,3-Oxaphosphole with Analogous Heterocycles

- Ring Strain and Reactivity: 1,3-Oxaphosphole exhibits lower ring strain compared to 1,2-oxaphosphole derivatives due to the staggered positions of oxygen and phosphorus. This enhances its thermal stability and suitability for catalytic cycles. In contrast, 1,2-oxaphosphole-3-ene 2-oxides display higher reactivity in biological systems, mimicking phosphoamino acids like phosphohistidine .

Electronic Effects : The 1,3-Oxaphosphole’s P-center acts as a stronger Lewis base than phospholanes, facilitating coordination to transition metals (e.g., Pd, Rh) in cross-coupling reactions. Conversely, 1,2-oxaphosphole derivatives exhibit electrophilic character at phosphorus, enabling phosphorylation of biomolecules .

Q & A

Q. What are the established synthetic methodologies for 1,3-oxaphosphole derivatives, and how do recent approaches improve upon traditional methods?

Recent synthetic strategies, such as butyllithium-induced cyclization of phosphonamidates, offer higher regioselectivity and milder reaction conditions compared to earlier methods involving harsh reagents like PCl₃ . For example, highlights a novel cyclization pathway that avoids side reactions common in classical routes, achieving yields >75% with reduced purification steps. Key metrics for optimization include temperature control (−78°C to room temperature), solvent polarity (THF vs. DCM), and stoichiometric ratios of organolithium reagents.

Q. How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in 1,3-oxaphosphole derivatives?

Single-crystal X-ray diffraction (using programs like SHELXL ) is critical for confirming ring conformation and stereochemistry. For example, describes a derivative where crystallography confirmed the (2R,3S) configuration. NMR (³¹P and ¹H) complements this by detecting dynamic behavior, such as ring puckering, through variable-temperature experiments. Discrepancies between computational models (e.g., DFT) and experimental data should be addressed via iterative refinement .

Q. What are the key stability considerations for handling 1,3-oxaphosphole compounds in air- and moisture-sensitive reactions?

Derivatives like (S)-BIDIME ( ) require storage under nitrogen at 2–8°C to prevent oxidation of the P(III) center. Reaction setups should use Schlenk lines or gloveboxes, with rigorous drying of solvents (e.g., molecular sieves for THF). Degradation pathways, such as hydrolysis to phosphoric acids, can be monitored via ³¹P NMR .

Advanced Research Questions

Q. How do 2,3-dihydrobenzo[d][1,3]oxaphosphole-based ligands enhance enantioselectivity in asymmetric catalysis?

P-Chiral ligands derived from 1,3-oxaphosphole scaffolds (e.g., Xu et al.’s work in and ) induce asymmetry via steric and electronic tuning of the phosphorus center. For instance, bulky tert-butyl groups at the 3-position restrict rotational freedom, while methoxy substituents on the aryl ring modulate electron density. In asymmetric Negishi couplings, such ligands achieve >90% ee by stabilizing specific transition states .

Q. What experimental and computational strategies reconcile contradictions in reported catalytic activities of 1,3-oxaphosphole ligands?

Discrepancies in catalytic efficiency (e.g., turnover numbers varying across studies) may arise from differences in substrate scope or reaction conditions. A Design of Experiments (DoE) approach ( ) can isolate critical variables (e.g., ligand loading, temperature). DFT studies (M06-2X/cc-pVTZ) further clarify electronic effects, such as charge transfer between the ligand and metal center .

Q. How can researchers optimize reaction conditions for 1,3-oxaphosphole-mediated cross-couplings using high-throughput screening?

Automated platforms (e.g., Chemspeed) enable rapid testing of ligand/metal combinations (Pd vs. Ni), solvents (DMA vs. toluene), and additives (Cs₂CO₃ vs. K₃PO₄). For Suzuki-Miyaura couplings, reports that ligand AntPhos () achieves 98% yield in 12 hours at 80°C. Statistical analysis (ANOVA) identifies temperature and ligand:metal ratio as dominant factors .

Q. What mechanistic insights explain the divergent reactivity of 1,3-oxaphosphole derivatives in ring-opening versus ring-expansion reactions?

Ring-opening pathways (e.g., nucleophilic attack at phosphorus) are favored in polar aprotic solvents, while ring expansion (e.g., to seven-membered heterocycles) requires π-acidic metals like Pd(0). Kinetic studies (Eyring plots) and isotopic labeling (¹⁸O tracking) differentiate concerted vs. stepwise mechanisms .

Methodological Guidelines

- For structural analysis : Combine X-ray crystallography (SHELXL ) with solid-state NMR (¹³C CP/MAS) to resolve dynamic disorder in crystals.

- For catalytic studies : Use chiral HPLC (Chiralpak IA/IB columns) to quantify enantiomeric excess, validated against circular dichroism (CD) spectra .

- For synthetic optimization : Apply DoE (e.g., Box-Behnken design) to minimize trial runs. Critical factors include ligand denticity, metal precursor (Pd(OAc)₂ vs. Pd₂(dba)₃), and solvent dielectric constant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.